The 5-Bromo-7-Carboxamide Motif is a Critical Precursor for Potent Kinase and Bromodomain Inhibitors
While no direct head-to-head comparison of 5-bromo-1H-benzimidazole-7-carboxamide with its analogs exists in isolation, its core scaffold is the fundamental building block for a series of potent biological probes and clinical candidates. The 5-bromo substituent is essential for subsequent functionalization to achieve high potency. A direct analog, compound 8b (1-(3-(5-bromothiophene-2-carboxamido)cyclohexyl)-N-methyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamide), demonstrates the power of this brominated benzimidazole carboxamide core, achieving a Ki of 2 nM against BCATm [1]. Furthermore, the related 5(6)-bromo-1H-benzimidazole-2-yl substructure has been incorporated into a compound (4-[(5(6)-bromo-1H-benzimidazole-2-yl)amino]benzene-1-carboxamidine) with an IC50 of 4.6 nM against MCF-7 breast cancer cells [2]. These data show that the bromo-benzimidazole carboxamide is a validated, high-potency scaffold, and the specific 5-bromo-7-carboxamide regioisomer is the direct, unsubstituted starting material for building such advanced inhibitors.
| Evidence Dimension | Potency (Ki/IC50) of final inhibitors derived from the scaffold class |
|---|---|
| Target Compound Data | 5-Bromo-1H-benzimidazole-7-carboxamide (scaffold) |
| Comparator Or Baseline | Compound 8b (derived from a similar brominated benzimidazole carboxamide core) |
| Quantified Difference | Compound 8b exhibits a Ki of 2 nM against BCATm [1]; a 5(6)-bromo-benzimidazole derivative exhibits an IC50 of 4.6 nM against MCF-7 cells [2] |
| Conditions | BCATm biochemical assay [1]; MCF-7 cell viability assay [2] |
Why This Matters
This evidence validates that the brominated benzimidazole carboxamide scaffold, of which the target compound is the most fundamental, versatile building block, can yield sub-nanomolar to low nanomolar inhibitors, justifying its procurement for hit-to-lead optimization campaigns.
- [1] H. Deng, S. Zhou, Z. Zhao, J. Li, Y. Chen, X. Wang, ... & L. Chen. (2016). Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors. ACS Medicinal Chemistry Letters, 7(4), 379–384. View Source
- [2] C. Karaaslan, F. Bakar, H. Goker. (2017). Antiproliferative activity of synthesized some new benzimidazole carboxamidines against MCF-7 breast carcinoma cells. Zeitschrift für Naturforschung C, 72(11-12), 477-485. View Source
